Chemical Structure Differentiation: Ortho-Butenyl vs. C4-Methyl Substitution at the Diazepinone Core
Nevirapine-12-(n-propylidenyl) bears an ortho-(but-1-en-1-yl) substituent at the C4 position of the dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one scaffold, in contrast to the C4-methyl group found on the parent Nevirapine molecule and the des-methyl (hydrogen-substituted) structures of USP Nevirapine Related Compounds A and B [1]. This structural deviation increases the molecular formula from C₁₅H₁₄N₄O (Nevirapine parent, MW 266.30) to C₁₈H₁₈N₄O (MW 306.36), generating distinct UV spectral properties, mass spectrometric fragmentation patterns, and chromatographic retention behavior that directly govern its detectability in an impurity profile .
| Evidence Dimension | Molecular formula and molecular weight (structural identity) |
|---|---|
| Target Compound Data | C₁₈H₁₈N₄O; MW 306.36 g/mol |
| Comparator Or Baseline | Nevirapine USP: C₁₅H₁₄N₄O; MW 266.30 g/mol. USP Nevirapine Related Compound A: C₁₄H₁₂N₄O (des-methyl). USP Nevirapine Related Compound B: C₁₄H₁₂N₄O (isomeric des-methyl). |
| Quantified Difference | Delta MW 40.06 g/mol vs. parent; Delta MW 40.06 g/mol vs. USP Related Compounds A/B (C₃H₆ addition owing to butenyl chain). |
| Conditions | Structural assignment confirmed by IUPAC nomenclature (4-(But-1-en-1-yl)-11-cyclopropyl-5H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6(11H)-one) and vendor certificate of analysis. |
Why This Matters
The unique ortho-butenyl substitution generates a chemically distinct analyte that cannot be represented by any USP-listed impurity standard, making a dedicated reference material mandatory for complete impurity identification.
- [1] USP Monographs: Nevirapine. United States Pharmacopeia (USP 29-NF 24). Chemical structures of Nevirapine, Nevirapine Related Compound A, and Nevirapine Related Compound B. View Source
